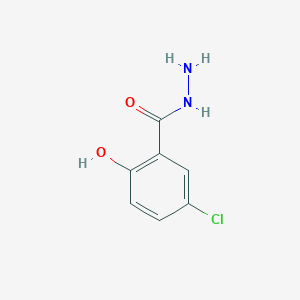

5-Chloro-2-hydroxybenzohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-4-1-2-6(11)5(3-4)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVLIGXZOGZELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383469 | |

| Record name | 5-chloro-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5022-48-0 | |

| Record name | 5-chloro-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-hydroxybenzohydrazide: A Versatile Scaffold for Drug Discovery and Materials Science

Introduction

5-Chloro-2-hydroxybenzohydrazide is a salicylhydrazide derivative that has garnered significant attention within the scientific community. Its unique structural features, combining a phenolic hydroxyl group, a hydrazide moiety, and a halogen substituent on the aromatic ring, make it a highly valuable and versatile building block. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it delves into the extensive applications of this compound, particularly as a key intermediate in the development of novel therapeutic agents and functional materials, offering field-proven insights for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The foundational characteristics of this compound dictate its reactivity and potential applications. The molecule is built upon a salicylic acid framework, functionalized with a hydrazide group at the carboxyl position and a chlorine atom at the 5-position of the benzene ring.

The presence of the hydroxyl (-OH) and hydrazide (-CONHNH₂) groups allows for intramolecular hydrogen bonding and provides sites for further chemical modification. The electron-withdrawing nature of the chlorine atom influences the acidity of the phenolic proton and the overall electronic properties of the aromatic ring.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][3] |

| Molecular Weight | 186.6 g/mol | [1][2][4] |

| CAS Number | 5022-48-0 | [1][3][4] |

| Appearance | Colorless crystalline solid | [5] |

| Melting Point | 223-226 °C | [5] |

| Solubility | Soluble in hot alcohol; slightly soluble in ether and acetone; almost insoluble in water. | [5] |

| Purity | ≥99% | [1][2] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding salicylic acid derivative. The most common route involves the esterification of 5-chlorosalicylic acid, followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis from Methyl Salicylate

A well-established method involves the reaction of methyl salicylate with hydrazine hydrate.[6] This approach can be adapted for the chlorinated analog.

-

Esterification: 5-Chlorosalicylic acid is first converted to its methyl ester, methyl 5-chlorosalicylate. This can be achieved by refluxing the acid in methanol with a catalytic amount of sulfuric acid.[7]

-

Hydrazinolysis: Methyl 5-chlorosalicylate (1 equivalent) is dissolved in ethanol. Hydrazine hydrate (2-3 equivalents) is added, and the mixture is refluxed for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol or water, and dried under vacuum to yield this compound. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Caption: General workflow for the synthesis of this compound.

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expected signals include distinct peaks for the three aromatic protons, a singlet for the phenolic -OH, and exchangeable protons for the -NH and -NH₂ groups of the hydrazide moiety. The chemical shifts of aromatic protons are influenced by the chloro and hydroxyl substituents.

-

¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the hydrazide will appear significantly downfield (e.g., >160 ppm).[8]

-

IR Spectroscopy: Infrared spectroscopy will reveal characteristic absorption bands. Key stretches include the O-H stretch (phenolic), N-H stretches (hydrazide), and a strong C=O stretch (amide carbonyl).

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the mass-to-charge ratio of the molecular ion peak corresponding to 186.6 g/mol .[1][2]

Chemical Reactivity and Applications

The true value of this compound lies in its utility as a versatile chemical intermediate. The nucleophilic hydrazide group is the primary site of reactivity, readily undergoing condensation reactions with aldehydes and ketones to form stable N-acylhydrazones (Schiff bases).[8][9][10] This reaction is fundamental to the synthesis of a vast library of derivatives with diverse biological activities.

Caption: Formation of N-acylhydrazones from this compound.

Applications in Drug Discovery

Derivatives of this compound have demonstrated a wide spectrum of biological activities, making this scaffold a focal point in medicinal chemistry.

-

Antimicrobial Agents: The molecule serves as a key building block for pharmaceuticals with antimicrobial properties.[1] Its derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting efficacy comparable or superior to standards like ciprofloxacin.[11] Novel sulfonamides incorporating the 5-chloro-2-hydroxybenzoic acid scaffold have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[12][13]

-

Antimycobacterial Activity: Hydrazones derived from this compound are particularly notable for their antitubercular properties. The combination of the hydrazide pharmacophore with the substituted salicyl ring is crucial for this activity.[8] Studies have shown that metal complexes of these hydrazones can possess better activity against Mycobacterium tuberculosis than the first-line drug isoniazid.[8]

-

Antifungal and Anti-inflammatory Properties: The salicylanilide class, to which this compound is related, is known for antifungal and anti-inflammatory activities.[11] this compound is used as an intermediate in synthesizing compounds with these therapeutic potentials.[1]

-

Anticancer Research: Benzohydrazide derivatives, in general, are explored for their potential as anticancer agents.[14] The ability to synthesize a large library of derivatives from this compound allows for extensive structure-activity relationship (SAR) studies to optimize anticancer efficacy.

Other Applications

-

Coordination Chemistry: The structure, featuring oxygen and nitrogen donor atoms, allows for chelation with metal ions. This makes it a useful ligand in coordination chemistry for creating metal-organic frameworks (MOFs) with potential catalytic activities.[1]

-

Corrosion Inhibitors: The chelation ability also makes it a candidate for designing corrosion inhibitors for metals in industrial applications.[1]

Conclusion

This compound is more than a simple chemical compound; it is a powerful and strategic scaffold in modern chemical and pharmaceutical research. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an invaluable starting material. The demonstrated success of its derivatives as potent antimicrobial, antimycobacterial, and anti-inflammatory agents underscores its importance in drug discovery. As researchers continue to explore the vast chemical space accessible from this intermediate, this compound is poised to remain a cornerstone in the development of new therapeutics and advanced materials.

References

-

Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules. Available at: [Link]

-

MySkinRecipes. (n.d.). 5-Chloro-2-hydroxy-benzoic acid hydrazide. MySkinRecipes. Available at: [Link]

-

Olurotimi, O. D., et al. (2017). Structural and Biological Activity Study of (E)-N'-(5-Chloro-2-Hydroxybenzylidene)Nicotinohydrazide) [H2L] and some of its Di. Oriental Journal of Chemistry. Available at: [Link]

-

ChemBK. (2024). 5-Chloro-2-hydroxybenzamide. ChemBK. Available at: [Link]

-

Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Available at: [Link]

-

Cenmed Enterprises. (n.d.). This compound. Cenmed Enterprises. Available at: [Link]

-

ResearchGate. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. Available at: [Link]

-

Gucky, T., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available at: [Link]

-

Suzana, S., et al. (2020). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Available at: [Link]

-

Hao, W. (2010). N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E. Available at: [Link]

-

Hao, W. (2009). N'-(5-Chloro-2-hydroxy-benzyl-idene)-4-hydroxy-benzohydrazide. PubMed. Available at: [Link]

-

The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. Available at: [Link]

Sources

- 1. 5-Chloro-2-hydroxy-benzoic acid hydrazide [myskinrecipes.com]

- 2. cenmed.com [cenmed.com]

- 3. scbt.com [scbt.com]

- 4. 2-hydroxybenzohydrazide | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N'-(5-Chloro-2-hydroxy-benzyl-idene)-4-hydroxy-benzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. thepharmajournal.com [thepharmajournal.com]

5-Chloro-2-hydroxybenzohydrazide CAS number 5022-48-0

An In-Depth Technical Guide to 5-Chloro-2-hydroxybenzohydrazide (CAS No. 5022-48-0): A Versatile Intermediate in Medicinal Chemistry

Executive Summary

This compound is a functionalized aromatic compound belonging to the benzohydrazide class. While not extensively studied as a standalone therapeutic agent, its true value in the scientific community lies in its role as a versatile synthetic intermediate. The inherent reactivity of the hydrazide moiety, combined with the electronic properties of the chloro- and hydroxyl-substituted phenyl ring, makes it a crucial building block for creating diverse libraries of novel molecules, particularly Schiff bases (hydrazones) and various heterocyclic compounds.[1][2] Derivatives of this scaffold have demonstrated a range of biological activities, including promising antimycobacterial and antibacterial effects.[3][4] This guide provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical properties, key derivatization reactions, and the established and potential biological applications of its derivatives, offering a forward-looking perspective for researchers in drug discovery and medicinal chemistry.

The Benzohydrazide Scaffold: A Privileged Structure in Drug Discovery

The benzohydrazide core is a well-established "privileged structure" in medicinal chemistry. Compounds containing this moiety have a rich history of biological significance, demonstrating a wide spectrum of activities including antibacterial, antifungal, anti-inflammatory, anticancer, and notably, antitubercular properties.[5][6] The ability of the hydrazide group to form Schiff bases with aldehydes and ketones, act as a coordinating ligand for metal ions, and serve as a precursor for various five- and six-membered heterocyclic rings provides immense synthetic flexibility. This compound (C7H7ClN2O2) is a specific example that offers additional points for molecular interaction and modification: the phenolic hydroxyl group can act as a hydrogen bond donor, and the chloro-substituent modulates the lipophilicity and electronic nature of the aromatic ring.

Physicochemical Properties and Analytical Characterization

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and properties for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 5022-48-0 | [7][8][9] |

| Molecular Formula | C₇H₇ClN₂O₂ | [2][7] |

| Molecular Weight | 186.60 g/mol | [2][7][10] |

| IUPAC Name | This compound | [9] |

| Synonyms | 5-Chlorosalicylhydrazide, 5-Chloro-2-hydroxy-benzoic acid hydrazide | [10] |

| Storage | 2-8°C, Sealed, Dry | [2][8] |

Protocol 2.1: Standard Protocol for Structural Verification

For any researcher synthesizing or procuring this compound, structural confirmation is a critical first step. This protocol outlines a standard, self-validating workflow for verifying the identity and purity of this compound.

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Method: Electrospray Ionization (ESI-MS) is typically used. Dissolve a small sample (~1 mg) in a suitable solvent like methanol or acetonitrile.

-

Expected Result: In positive ion mode, expect to see a peak at m/z 187.60 corresponding to the [M+H]⁺ ion. The isotopic pattern characteristic of a chlorine-containing compound (an M+2 peak approximately one-third the intensity of the M peak) should also be observed. This provides strong evidence for the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Method: Attenuated Total Reflectance (ATR) is a common and simple method.

-

Expected Result: Look for characteristic absorption bands:

-

Broad peak from 3200-3400 cm⁻¹ corresponding to O-H and N-H stretching.

-

Strong peak around 1640-1660 cm⁻¹ for the carbonyl (C=O) stretch of the amide.

-

Peaks in the 1500-1600 cm⁻¹ region for aromatic C=C stretching.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the precise chemical structure and proton/carbon environments.

-

Method: Dissolve the sample in a deuterated solvent such as DMSO-d₆.

-

Expected ¹H NMR Results (in DMSO-d₆):

-

A singlet for the phenolic -OH proton (likely >10 ppm).

-

A singlet for the amide -NH proton.

-

A broad singlet for the terminal -NH₂ protons.

-

Three distinct signals in the aromatic region (approx. 6.8-7.8 ppm) corresponding to the three protons on the substituted benzene ring, with splitting patterns consistent with their positions relative to the chloro and hydroxyl groups.

-

-

Expected ¹³C NMR Results:

-

A signal for the carbonyl carbon (~165-170 ppm).

-

Six distinct signals in the aromatic region, with chemical shifts influenced by the electron-donating -OH and electron-withdrawing -Cl and hydrazide groups.

-

-

Synthesis and Derivatization Strategies

The primary utility of this compound is as a scaffold for more complex molecules. Its synthesis is straightforward, and it serves as an excellent starting point for generating chemical diversity.

Workflow 3.1: Synthesis of this compound

The most common route involves the hydrazinolysis of the corresponding methyl ester, a classic nucleophilic acyl substitution reaction.

Protocol:

-

Esterification (if starting from acid): Convert 5-Chloro-2-hydroxybenzoic acid to Methyl 5-chloro-2-hydroxybenzoate. This can be achieved by refluxing the acid in methanol with a catalytic amount of sulfuric acid.

-

Hydrazinolysis:

-

Dissolve Methyl 5-chloro-2-hydroxybenzoate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (2-3 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product, this compound, will often precipitate as a white solid.

-

Filter the precipitate, wash with cold ethanol to remove excess hydrazine hydrate, and dry under vacuum.

-

Caption: Synthesis workflow for this compound.

Workflow 3.2: Synthesis of Biologically Active Hydrazone Derivatives

A key application is the condensation reaction with aldehydes to form Schiff bases, known as hydrazones. This reaction is highly efficient and allows for the rapid generation of a diverse library of compounds by simply varying the aldehyde component.

Protocol (General):

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as anhydrous methanol or ethanol.[11]

-

Add the desired aldehyde (1 equivalent) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Stir the mixture at room temperature or under reflux for several hours.[11] The reaction is often visually apparent by the formation of a precipitate.

-

Isolate the resulting hydrazone product by filtration.

-

Recrystallize the product from a suitable solvent (e.g., methanol, ethanol) to obtain the pure compound.[11]

Caption: General workflow for synthesizing hydrazone derivatives.

Biological Activities and Therapeutic Potential of Derivatives

The true potential of this compound is realized through the biological activities of its derivatives.

Antimycobacterial and Antibacterial Activity

The hydrazone linkage is a key pharmacophore in several antitubercular drugs. Research has shown that hydrazones derived from functionalized benzohydrazides can exhibit potent activity.

-

Example: A study on (E)-N'-(5-Chloro-2-hydroxybenzylidene)nicotinohydrazide, a compound synthesized from a related hydrazide and 5-chloro-2-hydroxybenzaldehyde, demonstrated notable in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv.[3] The activity of some of its metal complexes was even comparable to the first-line drug isoniazid.[3] This highlights the potential of using this compound to generate novel antitubercular leads.

-

Broader Context: Other studies on related 5-chloro-salicylanilide derivatives have also reported significant antimycobacterial, antibacterial, and antifungal activities, suggesting this chlorinated phenolic scaffold is a promising starting point for antimicrobial drug discovery.[4]

A Hypothesis for Future Research: Targeting the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical signaling node in cells.[12] Its constitutive activation is a hallmark of many human cancers, driving proliferation, survival, and suppressing apoptosis.[13][14] This makes STAT3 a high-priority target for cancer therapy.[12][13]

Mechanism of STAT3 Activation and Inhibition:

-

Activation: Cytokines or growth factors bind to cell surface receptors, activating Janus kinases (JAKs).

-

Phosphorylation: JAKs phosphorylate STAT3 proteins on a key tyrosine residue.

-

Dimerization: Phosphorylated STAT3 monomers form homodimers via reciprocal phosphotyrosine-SH2 domain interactions.

-

Nuclear Translocation: The STAT3 dimer moves into the nucleus.

-

Gene Transcription: The dimer binds to specific DNA sequences, initiating the transcription of genes involved in cell growth and survival.

Small molecule inhibitors are actively being sought to disrupt this pathway, for instance, by preventing STAT3 phosphorylation or blocking the crucial dimerization step.[15][16]

Caption: The STAT3 signaling pathway and a potential point of inhibition.

Connecting to this compound: While there is no direct published evidence to date confirming this compound or its simple derivatives as potent STAT3 inhibitors, its structural features make it an intriguing candidate for library synthesis and screening. The generation of a diverse library of hydrazones from this core scaffold provides a collection of molecules with varied shapes, sizes, and electronic properties that could potentially interact with protein targets like the SH2 domain of STAT3. This represents a logical and compelling direction for future research for any drug discovery program.

Detailed Experimental Protocol: Antimycobacterial Susceptibility

To translate the potential of these compounds into actionable data, robust and validated protocols are essential. The following describes a standard method for assessing antimycobacterial activity.

Protocol 5.1: In Vitro Susceptibility Testing using the Microplate Alamar Blue Assay (MABA)

This protocol is adapted from methods used to evaluate antitubercular compounds.[3]

-

Preparation:

-

Prepare a stock solution of the test compound (e.g., a hydrazone derivative of this compound) in DMSO.

-

In a sterile 96-well microplate, add 100 µL of Middlebrook 7H9 broth to all wells.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

-

Prepare a culture of Mycobacterium tuberculosis H37Rv, adjusting the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compounds.

-

Include control wells: a drug-free control (bacteria only) and a sterile control (broth only).

-

Seal the plate and incubate at 37°C for 5-7 days.

-

-

Detection:

-

After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

-

Re-incubate the plate for 24 hours.

-

-

Interpretation:

-

Principle: Viable, metabolically active bacteria will reduce the Alamar Blue reagent, causing a color change from blue (oxidized) to pink (reduced).

-

Result: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

-

Safety, Handling, and Storage

While specific toxicity data for this compound is limited, information from related compounds provides guidance for safe handling.[17]

-

Hazards: Compounds like 5-Chloro-2-hydroxybenzamide are classified as irritants to the eyes, skin, and respiratory system.[18]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection when handling the solid compound or its solutions.[18] Work in a well-ventilated area or a chemical fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with recommended temperatures between 2-8°C to ensure long-term stability.[2][8]

Conclusion and Future Directions

This compound, CAS 5022-48-0, stands out not for its own direct biological effects but as a high-value, versatile starting material for medicinal chemistry. Its straightforward synthesis and the facile reactivity of its hydrazide group enable the rapid creation of diverse molecular libraries. Existing research already validates this approach, with derivatives showing promising antimycobacterial activity.

The path forward is clear and holds significant potential. Future research should focus on:

-

Systematic Library Synthesis: Expanding the range of hydrazone and heterocyclic derivatives.

-

Broad Biological Screening: Testing these new compound libraries against a wide array of therapeutic targets, including bacterial and fungal pathogens.

-

Hypothesis-Driven Screening: Specifically investigating the potential for derivatives to inhibit high-value oncology targets like STAT3, a logical next step given the need for novel inhibitors.

By leveraging this compound as a foundational block, researchers are well-equipped to develop novel chemical entities with the potential to address pressing challenges in infectious disease and oncology.

References

-

Verma, A., et al. (2022). Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. Pharmacological Research, 182, 106357. [Link]

-

Deng, J., Grande, F., & Neamati, N. (2007). Small Molecule Inhibitors of Stat3 Signaling Pathway. Current Cancer Drug Targets, 7(1), 91-107. [Link]

-

Bentham Science Publishers. (2007). Small Molecule Inhibitors of Stat3 Signaling Pathway. Current Cancer Drug Targets, 7(1). [Link]

-

Biotech, B. (2024, June 21). What are STAT3 inhibitors and how do they work? Bench-Biotech. [Link]

-

Odisitse, S., et al. (2018). Structural and Biological Activity Study of (E)-N'-(5-Chloro-2-Hydroxybenzylidene)Nicotinohydrazide) [H L] and some of its Di. Semantic Scholar. [Link]

-

Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(6), 732. [Link]

-

ChemBK. (2024, April 9). 5-Chloro-2-hydroxybenzamide. [Link]

-

Chemdad Co., Ltd. (n.d.). 5-CHLORO-2-HYDROXY-BENZOIC ACID HYDRAZIDE. [Link]

-

MySkinRecipes. (n.d.). 5-Chloro-2-hydroxy-benzoic acid hydrazide. [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. [Link]

-

MySkinRecipes. (n.d.). 5-Chloro-2-hydroxy-benzoic acid hydrazide. [Link]

-

Mamedova, A. F., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5194-5198. [Link]

-

Ghashang, M., et al. (2018). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Jundishapur Journal of Microbiology, 11(11). [Link]

-

Sharma, S., et al. (2018). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 7(7), 781-789. [Link]

-

Qian, H., & Qu, G. (2010). (E)-N′-(5-Chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2783. [Link]

Sources

- 1. 5-Chloro-2-hydroxy-benzoic acid hydrazide [myskinrecipes.com]

- 2. 5-Chloro-2-hydroxy-benzoic acid hydrazide [myskinrecipes.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. scbt.com [scbt.com]

- 8. 5022-48-0|this compound|BLD Pharm [bldpharm.com]

- 9. pschemicals.com [pschemicals.com]

- 10. 5-CHLORO-2-HYDROXY-BENZOIC ACID HYDRAZIDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. (E)-N′-(5-Chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. benthamscience.com [benthamscience.com]

- 15. scbt.com [scbt.com]

- 16. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]

- 17. echemi.com [echemi.com]

- 18. chembk.com [chembk.com]

Navigating the Solubility Landscape of 5-Chloro-2-hydroxybenzohydrazide: A Technical Guide for Researchers

An In-depth Exploration of the Physicochemical Properties and Solubility Behavior of a Key Synthetic Intermediate

Introduction

5-Chloro-2-hydroxybenzohydrazide, a substituted aromatic hydrazide, serves as a crucial building block in the synthesis of a wide array of compounds with significant applications in medicinal chemistry and materials science. Its utility in the development of novel therapeutic agents and functional materials is intrinsically linked to its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, offering a detailed analysis of its physicochemical properties, experimental methodologies for solubility determination, and a discussion of the factors governing its dissolution in common organic media. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling informed solvent selection and optimization of reaction and purification conditions.

Physicochemical Properties of this compound

Understanding the inherent physicochemical properties of this compound is fundamental to predicting and interpreting its solubility behavior. The molecule's structure, characterized by a chlorinated phenyl ring, a hydroxyl group, and a hydrazide moiety, dictates its polarity, potential for hydrogen bonding, and overall solvency.

Molecular Structure and Properties:

-

Molecular Formula: C₇H₇ClN₂O₂

-

Molecular Weight: 186.60 g/mol

-

Key Functional Groups:

-

Phenolic Hydroxyl (-OH) group: Capable of acting as a hydrogen bond donor and acceptor.

-

Hydrazide (-CONHNH₂) group: Contains both hydrogen bond donors (N-H) and acceptors (C=O and -NH₂), contributing significantly to the molecule's polarity.

-

Chloro (-Cl) group: An electron-withdrawing group that influences the acidity of the phenolic proton and the overall electronic distribution of the aromatic ring.

-

The presence of multiple hydrogen bonding sites suggests a strong intermolecular attraction in the solid state, which must be overcome by solvent molecules for dissolution to occur. The interplay of the polar hydroxyl and hydrazide groups with the less polar chlorophenyl ring results in a molecule with a moderate overall polarity.

Theoretical Solubility Considerations

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of this compound. Solvents with similar polarity and hydrogen bonding capabilities are expected to be more effective at solvating the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, making them excellent candidates for dissolving this compound. They can effectively disrupt the intermolecular hydrogen bonds in the solid solute and form stable solute-solvent interactions.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Acetone, Acetonitrile): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. Dimethyl sulfoxide (DMSO), in particular, is a powerful solvent for a wide range of organic compounds due to its high polarity. While they cannot donate hydrogen bonds, their ability to accept them from the hydroxyl and hydrazide groups of the solute can facilitate dissolution.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and hydrogen bonding capabilities. Consequently, they are expected to be poor solvents for this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section outlines a detailed, field-proven protocol for the experimental determination of the solubility of this compound using the widely accepted isothermal shake-flask method. This method ensures the attainment of equilibrium between the undissolved solid and the saturated solution, providing reliable and reproducible solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram:

Caption: Workflow for solubility determination.

Detailed Protocol:

-

Preparation of Slurries:

-

Accurately weigh an excess amount of this compound and place it into a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the slurries for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility values.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

HPLC Method:

-

Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations.

-

Inject the diluted sample and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at λmax.

-

Construct a calibration curve according to the Beer-Lambert law.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Self-Validating System:

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by microscopy or DSC) to ensure that no phase transformation or solvate formation has occurred during the experiment.

-

Method Validation: The analytical method used for quantification (HPLC or UV-Vis) should be properly validated for linearity, accuracy, and precision.

Quantitative Solubility Data (Hypothetical)

| Solvent | Solvent Type | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) |

| Methanol | Polar Protic | 25 | 45 |

| Ethanol | Polar Protic | 18 | 35 |

| Acetone | Polar Aprotic | 30 | 55 |

| Acetonitrile | Polar Aprotic | 15 | 28 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | > 150 |

| Ethyl Acetate | Moderately Polar | 8 | 15 |

| Dichloromethane | Nonpolar | < 1 | < 2 |

| Toluene | Nonpolar | < 0.5 | < 1 |

| Hexane | Nonpolar | < 0.1 | < 0.1 |

Discussion of Hypothetical Data:

The hypothetical data illustrates the following key trends:

-

High Solubility in Polar Solvents: As predicted, this compound exhibits significant solubility in polar protic solvents like methanol and ethanol, as well as polar aprotic solvents such as acetone and acetonitrile. The exceptional solubility in DMSO is also in line with its reputation as a universal solvent for many organic compounds.

-

Temperature Dependence: The solubility of this compound is expected to increase with temperature in most organic solvents. This is because the dissolution process is typically endothermic, meaning that heat is absorbed to overcome the lattice energy of the solid and to disrupt the solvent-solvent interactions.

-

Limited Solubility in Nonpolar Solvents: The very low solubility in nonpolar solvents like dichloromethane, toluene, and hexane confirms the polar nature of the solute.

Conclusion

The solubility of this compound is a critical parameter that influences its handling, purification, and application in synthetic chemistry. This technical guide has provided a detailed overview of its physicochemical properties, a robust experimental protocol for solubility determination, and a discussion of the expected solubility trends in a range of organic solvents. By understanding the principles outlined in this guide, researchers can make informed decisions regarding solvent selection, leading to improved efficiency and success in their synthetic endeavors. The provided step-by-step methodology and emphasis on self-validating experimental design will empower scientists to generate reliable and accurate solubility data for this and other important chemical compounds.

References

A Comprehensive Technical Guide to the Biological Activities of Salicylhydrazide Derivatives

Introduction

In the landscape of medicinal chemistry, the identification of "privileged scaffolds"—molecular frameworks that can bind to multiple, diverse biological targets—is a cornerstone of efficient drug discovery. The salicylhydrazide core, which integrates the functionalities of salicylic acid with a hydrazone linker, represents one such exemplary scaffold. These derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple enumeration of activities to provide a deeper understanding of the underlying mechanisms of action, the critical structure-activity relationships (SAR) that govern efficacy, and detailed, field-proven protocols for their biological evaluation. The narrative is structured to explain the causality behind experimental choices, ensuring that the methodologies presented are not just recipes, but self-validating systems for rigorous scientific inquiry.

Section 1: The Salicylhydrazide Scaffold: A Privileged Structure

The therapeutic versatility of salicylhydrazide derivatives stems from their unique chemical architecture. The structure is characterized by a salicyl ring, providing a phenolic hydroxyl group and an amide functionality, connected via a hydrazone linker (-C=N-NH-C=O-) to another aromatic or heterocyclic ring system. This arrangement confers several key properties:

-

Chelating Ability: The ortho-hydroxyl group and the hydrazone nitrogen atoms can coordinate with metal ions, a property crucial for inhibiting metalloenzymes.

-

Hydrogen Bonding: The presence of multiple hydrogen bond donors and acceptors facilitates strong interactions with biological targets like enzyme active sites and protein receptors.

-

Structural Rigidity and Planarity: The azometine (-C=N-) bond introduces a degree of rigidity, which can be beneficial for specific receptor binding, while allowing for conformational flexibility around other single bonds.

These features make the salicylhydrazide scaffold a fertile ground for developing targeted therapeutic agents.

Figure 1: Core structural components of a salicylhydrazide derivative.

Section 2: Anticancer Activity

Salicylhydrazide derivatives have demonstrated significant potential as anticancer agents, with potent activity observed against various leukemia and solid tumor cell lines.[4][5]

Mechanistic Insights

The anticancer effects of these compounds are often multifaceted. While the precise mechanisms can vary depending on the specific derivative and cancer type, several key pathways have been implicated:

-

Kinase Inhibition: Certain dimethoxy salicylaldehyde benzoylhydrazones have shown potent activity against leukemic cell lines.[4][6] In silico modeling suggests these compounds may interact with and inhibit the activity of crucial kinases like the human cAbl kinase, a protein implicated in chronic myeloid leukemia.[4][7]

-

Induction of Apoptosis: Studies indicate that these derivatives can trigger programmed cell death (apoptosis) in cancer cells. This is often achieved by disrupting cellular processes like DNA synthesis and cell cycle regulation.[5]

-

Selective Cytotoxicity: A highly desirable trait in cancer therapy is selectivity for malignant cells over healthy ones. Remarkably, some salicylhydrazide derivatives have shown high potency against cancer cell lines while exhibiting no toxicity in normal human embryonic kidney (HEK-293) cells, indicating a favorable therapeutic window.[4][5]

Structure-Activity Relationship (SAR)

The anticancer efficacy is highly dependent on the nature and position of substituents on the aromatic rings.

-

Methoxy Groups: The introduction of methoxy (-OCH₃) groups, particularly on the salicylaldehyde ring, has been shown to significantly enhance antiproliferative activity.[4][5]

-

Halogens and Nitro Groups: The presence of bromo or nitro groups on the salicylaldehyde moiety can heighten cytotoxic activity against specific leukemic cell lines like SKW-3 and HL-60.[4]

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of representative salicylhydrazide derivatives against various human cancer cell lines.

| Compound ID | Substitution Pattern | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |

| mSIH | 3-methoxy-salicylaldehyde isonicotinoylhydrazone | Multiple Cell Lines | Most active of series | [8] |

| Dimethoxy Analog 1 | Methoxy groups on both rings | Leukemic Cell Lines | Low µM to nM range | [4][6] |

| Dimethoxy Analog 2 | Methoxy groups on both rings | Leukemic Cell Lines | Low µM to nM range | [4][6] |

| 5-Nitrosalicylaldehyde | 5-nitro on salicylaldehyde | HL-60 (Leukemia) | Micromolar | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details a standard method for evaluating the effect of salicylhydrazide derivatives on cancer cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell lines (e.g., HL-60, MCF-7) and a normal control cell line (e.g., HEK-293) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics, and incubate at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Harvest cells during their exponential growth phase. Count the cells using a hemocytometer and adjust the density. Seed 100 µL of the cell suspension into each well of a 96-well microplate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the salicylhydrazide derivatives in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow Diagram: Anticancer Screening

Figure 3: Inhibition of the COX pathway by salicylhydrazide derivatives.

Section 4: Antimicrobial Activity

The rise of drug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Salicylhydrazide derivatives have shown promising activity against a broad spectrum of bacteria, fungi, and mycobacteria. [9][10][11][12]

Spectrum of Activity

These compounds have been evaluated against:

-

Gram-Positive Bacteria: Including Staphylococcus aureus (including MRSA), Bacillus subtilis, and Staphylococcus epidermidis. [9][11][12]* Gram-Negative Bacteria: Including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. [9][13]* Mycobacteria: Including Mycobacterium tuberculosis and other non-tuberculous mycobacteria like M. kansasii. [10][12]* Fungi: Including various Candida species and Trichophyton interdigitale. [12]

Structure-Activity Relationship (SAR)

-

Halogenation: Dihalogenation of the salicylic moiety has been shown to improve antibacterial and antifungal activity. However, this can also lead to increased cytotoxicity, highlighting the need for a balanced approach to structural modification. [12]* Heterocyclic Moieties: Incorporating different heterocyclic rings into the hydrazone structure can significantly modulate the antimicrobial spectrum and potency.

Quantitative Data Summary: Antimicrobial Potency

The following table summarizes the antimicrobial activity (MIC values) of various derivatives.

| Compound/Derivative | Pathogen | MIC (µg/mL or µM) | Reference |

| Derivative 3f | Staphylococcus aureus | ≤0.03 µmol/L | [10] |

| Derivative 3g | Clostridium perfringens | ≤0.03 µmol/L | [10] |

| Derivative 3h | Pasteurella multocida | ≤0.03 µmol/L | [10] |

| SA-SB-1 | Enterococcus faecalis | 12 µg/mL | [14] |

| 5-Nitrofuranoic Hydrazone | S. epidermidis / S. aureus | 0.48–15.62 µg/mL | [11] |

| Sulfadiazine-Salicylaldehyde Base | Candida sp. / T. interdigitale | from 1.95 µM | [12] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity. The lowest concentration without visible growth is the MIC.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the microbial strain on an appropriate agar plate overnight. Pick several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microplate, add 50 µL of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi to all wells. Prepare a stock solution of the test compound in DMSO. Add 100 µL of the highest concentration of the compound to the first well. Perform a two-fold serial dilution by transferring 50 µL from well to well across the plate.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested as a reference. [12][13]5. Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well). A growth indicator like resazurin may be used for clearer endpoint determination.

Workflow Diagram: Antimicrobial Screening

Figure 4: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

Salicylhydrazide derivatives stand out as a remarkably versatile and promising class of compounds in drug discovery. Their privileged scaffold allows for facile chemical modification, enabling the fine-tuning of their biological activity across a range of therapeutic areas, including oncology, inflammation, and infectious diseases. The extensive research highlighted in this guide demonstrates that by understanding the intricate structure-activity relationships and applying robust, validated experimental protocols, the full potential of this chemical class can be explored. Future research should focus on optimizing lead compounds to enhance potency and selectivity, elucidating novel mechanisms of action, and advancing the most promising candidates toward preclinical and clinical development.

References

-

Title: Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - MDPI Source: MDPI URL: [Link]

-

Title: Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed Source: PubMed URL: [Link]

-

Title: Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed Source: PubMed URL: [Link]

-

Title: Analgesic and anti-inflammatory activities of salicylaldehyde 2-chlorobenzoyl hydrazone (H(2)LASSBio-466), salicylaldehyde 4-chlorobenzoyl hydrazone (H(2)LASSBio-1064) and their zinc(II) complexes - PubMed Source: PubMed URL: [Link]

-

Title: Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC - NIH Source: National Institutes of Health URL: [Link]

-

Title: A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES Source: Hygeia.J.D.Med URL: [Link]

-

Title: Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - ResearchGate Source: ResearchGate URL: [Link]

-

Title: (PDF) Synthesis, characterization and antibacterial activity of new salicylhydrazide containing azopyrazoles - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives - PubMed Source: PubMed URL: [Link]

-

Title: Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis - PubMed Source: PubMed URL: [Link]

-

Title: New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed Source: PubMed URL: [Link]

-

Title: A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed Source: PubMed URL: [Link]

-

Title: Synthesis, in-vitro, in-vivo anti-inflammatory activities and molecular docking studies of acyl and salicylic acid hydrazide derivatives | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: A Review on Biological Activities of Hydrazone Derivatives - Impactfactor Source: Impactfactor.org URL: [Link]

-

Title: Reaction mechanism of synthesis of salicylhydrazide (2). - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

-

Title: Synthesis, characterization and antimicrobial activities of salicylaldehyde derivatives Source: sphinxsai.com URL: [Link]

-

Title: A review exploring biological activities of hydrazones - PMC - PubMed Central Source: National Institutes of Health URL: [Link]

-

Title: Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI Source: MDPI URL: [Link]

-

Title: Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - MDPI Source: MDPI URL: [Link]

-

Title: What is the mechanism of Salicylamide? - Patsnap Synapse Source: Patsnap Synapse URL: [Link]

Sources

- 1. hygeiajournal.com [hygeiajournal.com]

- 2. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. sphinxsai.com [sphinxsai.com]

- 14. Salicylaldehyde-derived Hydrazones: Synthesis, characterization, antibacterial activity, antioxidant and anti-inflammatory effects on LPS-induced RAW264.7 macrophage cells, drug-likeness properties, and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of Benzohydrazide Compounds in Modern Medicinal Chemistry: A Technical Guide

Abstract

The benzohydrazide scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the synthesis, therapeutic applications, and structure-activity relationships of benzohydrazide derivatives for researchers, scientists, and drug development professionals. We delve into the core mechanisms of action across various domains—including oncology, infectious diseases, and inflammation—supported by detailed experimental protocols and mechanistic diagrams. This document serves as a comprehensive resource, synthesizing field-proven insights with rigorous scientific data to illuminate the path for future drug discovery efforts centered on this versatile chemical moiety.

Chapter 1: The Benzohydrazide Scaffold: A Cornerstone in Medicinal Chemistry

Structural Features and Physicochemical Properties

Benzohydrazide (C₇H₈N₂O) is a relatively simple yet chemically robust scaffold consisting of a benzene ring attached to a hydrazide group (-CONHNH₂).[1] This structure imparts a unique combination of rigidity from the aromatic ring and flexibility and hydrogen bonding capability from the hydrazide linker. The key to its versatility lies in the hydrazide moiety, which can be readily modified to form hydrazones through condensation with various aldehydes and ketones. This reaction creates a diverse library of derivatives with tailored physicochemical and pharmacological properties.[1][2]

The Hydrazone Linkage: A Versatile Pharmacophore

The formation of the hydrazone (-C=N-NH-C=O) linkage is a critical step in the diversification of benzohydrazide's biological activity. This group is a key pharmacophore, contributing to the molecule's ability to coordinate with metal ions, form hydrogen bonds, and participate in various receptor-ligand interactions. The structural and electronic properties of the aldehydes or ketones used in the synthesis directly influence the steric and electronic profile of the final compound, allowing for fine-tuning of its biological target specificity.[1]

Historical Context: From Tuberculosis to Modern Drug Discovery

The journey of benzohydrazide derivatives in medicine began with the landmark discovery of Isoniazid (isonicotinic acid hydrazide) in 1952, which remains a first-line treatment for tuberculosis.[3][4] This initial success spurred decades of research, revealing that the benzohydrazide core is not limited to antimicrobial activity. Scientists have since uncovered its potential in a wide array of therapeutic areas, including cancer, inflammation, viral infections, and neurological disorders, solidifying its status as a cornerstone of modern drug design.[1][2][5][6]

Chapter 2: Synthetic Pathways to Bioactive Benzohydrazides

General Synthesis via Condensation Reaction

The most common and efficient method for synthesizing benzohydrazide derivatives, particularly Schiff bases (hydrazones), is the acid-catalyzed condensation of a benzohydrazide with a selected aldehyde or ketone.[2][7] The reaction is typically carried out in a protic solvent like ethanol and often requires refluxing for a few hours.[1] Microwave-assisted synthesis has also gained traction as it significantly reduces reaction times and can improve yields.[5]

Protocol: A Representative Synthesis of a Benzohydrazide-Schiff Base

This protocol describes a standard laboratory procedure for synthesizing a benzohydrazide derivative.

Rationale: Glacial acetic acid serves as a catalyst by protonating the carbonyl oxygen of the aldehyde, which increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to nucleophilic attack by the terminal nitrogen of the benzohydrazide, driving the condensation reaction forward to form the C=N imine bond.

Materials:

-

Substituted Benzohydrazide (1.0 mmol)

-

Aromatic Aldehyde (1.0 mmol)

-

Absolute Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops)

-

Round-bottom flask with reflux condenser

-

Stirring hotplate

Procedure:

-

Dissolution: Dissolve the substituted benzohydrazide (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation & Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will often precipitate out of the solution.

-

Filtration: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying & Recrystallization: Dry the product in a vacuum oven. If necessary, purify the compound further by recrystallization from a suitable solvent (e.g., ethanol, methanol) to obtain a pure crystalline product.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6][8]

Workflow Diagram for Synthesis and Purification

Caption: Potential mechanisms of apoptosis induction by benzohydrazide compounds.

Antimicrobial Agents

The foundational success of Isoniazid has cemented the role of benzohydrazides in combating infectious diseases, particularly tuberculosis. [1][2] 3.2.1. Antibacterial Mechanism: The Isoniazid Paradigm (InhA Inhibition) Isoniazid (INH) is a prodrug that requires activation within the Mycobacterium tuberculosis bacterium. [3][4][9]

-

Activation: INH is activated by the mycobacterial catalase-peroxidase enzyme, KatG. [3][4][10]* Target Inhibition: The activated form of INH covalently binds to nicotinamide adenine dinucleotide (NAD⁺) to form an INH-NAD adduct. [4][11]This adduct is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA. [3][4][11]* Bactericidal Effect: InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing mycolic acids. [3][4]Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall. By inhibiting InhA, INH blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death. [3] 3.2.2. Antifungal Applications Certain benzohydrazide derivatives have also demonstrated significant antifungal activity against various fungal strains, including Aspergillus niger. [1][12] 3.2.3. Data Table: Minimum Inhibitory Concentration (MIC) of Selected Compounds

| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |

| Isonicotinic Acid Hydrazones | Staphylococcus aureus | 1.95 - 7.81 | [12] |

| Benzimidazole Hydrazones | Escherichia coli | 0.032 (µM) | [12] |

| Substituted Benzohydrazides | Aspergillus niger | >14 (pMIC) | [2] |

3.2.4. Experimental Protocol: Broth Microdilution for MIC Determination The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [13][14][15]The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation. [15][16] Procedure:

-

Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Prepare 96-Well Plate: Dispense 100 µL of sterile microbial growth broth (e.g., Mueller-Hinton Broth for bacteria) into all wells of a 96-well microtiter plate. [17]3. Serial Dilution: Add 100 µL of the 2x concentrated drug stock to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last dilution column. This creates a gradient of compound concentrations. [17]4. Prepare Inoculum: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Inoculate each well (except the sterility control) with the microbial suspension.

-

Controls:

-

Growth Control: Wells containing only broth and the inoculum (no compound).

-

Sterility Control: Wells containing only broth (no compound, no inoculum).

-

Positive Control: A standard antibiotic (e.g., Gentamycin, Amphotericin B). [2][18]7. Incubation: Incubate the plate at 37°C for 16-20 hours for bacteria or at an appropriate temperature for 24-48 hours for fungi. [13]8. Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or pellet formation, indicating inhibition of microbial growth. [13][15] 3.2.5. Diagram: Isoniazid's Mechanism of Action

-

Caption: Activation and target inhibition pathway of the antitubercular drug Isoniazid.

Anti-inflammatory and Analgesic Agents

Benzohydrazide derivatives have also been explored for their anti-inflammatory properties. [2][19]Some compounds are believed to exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Antiviral and Other CNS Applications

Emerging research has highlighted the potential of benzohydrazide-hydrazone derivatives as antiviral agents, with some studies showing activity against Human Papillomavirus (HPV) and Herpes Simplex Virus. [20][21]Additionally, the scaffold has been investigated for various central nervous system (CNS) applications, including as anticonvulsant and antidepressant agents, partly due to the structural similarity of some derivatives to neurotransmitters. [1][5]

Chapter 4: Structure-Activity Relationship (SAR) Insights

Dissecting the Scaffold: Key Pharmacophoric Features

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For benzohydrazide derivatives, SAR analyses have revealed several key insights: [7]* Aromatic Ring Substituents: The nature and position of substituents on the benzoyl ring significantly impact activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modulate the electronic properties and binding affinity of the molecule.

-

The Hydrazone Linker: The -C=N-NH-C=O- linker is critical. Its conformation and ability to act as a hydrogen bond donor/acceptor are vital for target interaction.

-

Aldehyde/Ketone Moiety: The aromatic or heterocyclic ring derived from the aldehyde/ketone component provides an additional site for modification. Substitutions on this ring system can enhance potency, improve pharmacokinetic properties, or alter target specificity. For example, in anticancer derivatives, bulky aromatic groups can improve binding in hydrophobic pockets of target enzymes. [22]

Diagram: A Generalized SAR Map

Caption: Key pharmacophoric regions of the benzohydrazide scaffold influencing biological activity.

Chapter 5: Future Perspectives and Challenges

While the benzohydrazide scaffold holds immense promise, several challenges remain. Issues such as poor aqueous solubility, metabolic instability, and potential off-target toxicity must be addressed during the drug development process.

Future research will likely focus on:

-

Prodrug Strategies: Designing prodrugs to improve solubility and bioavailability.

-

Hybrid Molecules: Creating hybrid molecules that combine the benzohydrazide scaffold with other known pharmacophores to achieve synergistic effects or multi-target activity.

-

Targeted Delivery: Utilizing drug delivery systems to target specific tissues or cells, thereby increasing efficacy and reducing side effects.

-

Computational Chemistry: Employing in silico methods like molecular docking and ADMET prediction to rationally design next-generation derivatives with improved drug-like properties. [5][7]

Conclusion

Benzohydrazide and its derivatives represent a remarkably successful and enduring class of compounds in medicinal chemistry. From the life-saving antitubercular agent Isoniazid to novel candidates for cancer and viral therapies, this scaffold's chemical tractability and diverse biological activity make it a fertile ground for future drug discovery. By leveraging a deeper understanding of its synthesis, mechanisms of action, and structure-activity relationships, the scientific community can continue to unlock the full therapeutic potential of this privileged structure.

References

-

Wang, H., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Isoniazid?. Available at: [Link]

-

Argyrou, A., et al. (2006). New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Broth microdilution. Available at: [Link]

-

Aryal, S. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

-

Ngo, S.C., et al. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Tuberculosis. Available at: [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Available at: [Link]

-

Wikipedia. (n.d.). Isoniazid. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

Open Access Pub. (n.d.). Broth Microdilution. International Journal of Antibiotic Research. Available at: [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

-

The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. Available at: [Link]

-

Penkov, D., et al. (2025). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Pharmacia. Available at: [Link]

-

Mamedova, S.K., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Available at: [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]

-

AIP Publishing. (n.d.). Antiviral Activity of Hydrazone Derivatives Based Benzohydrazide/2-thiohydantoin Analogs Against HPV-18 (Human Papillomavirus). Available at: [Link]

-

Tolstikova, T.G., et al. (2006). [Synthesis and antiviral activity of hydrazides and substituted benzalhydrazides of betulinic acid and its derivatives]. Voprosy Virusologii. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis, Structure-Activity Relationship Studies Using Density Functional Theory and in silico Molecular Docking on Substituted Benzohydrazide Derivatives | Request PDF. Available at: [Link]

-

Setyawati, T., et al. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Journal of Applied Chemical Science. Available at: [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. Available at: [Link]

-

Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Available at: [Link]

-

Khan, I., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances. Available at: [Link]

-

SID. (2021). Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Available at: [Link]

-

PubMed. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Available at: [Link]

-

MDPI. (n.d.). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Available at: [Link]

-

ResearchGate. (2025). Benzohydrazide Analogs: Synthesis, Anticancer Screening, SAR, in Silico Molecular Docking, and ADMET Studies | Request PDF. Available at: [Link]

-

MDPI. (n.d.). Structure Activity Relationship of Brevenal Hydrazide Derivatives. Available at: [Link]

-

NIH PubChem. (n.d.). Benzoylhydrazine. Available at: [Link]

Sources

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 4. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]

- 5. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchwithrutgers.com [researchwithrutgers.com]

- 10. Isoniazid - Wikipedia [en.wikipedia.org]

- 11. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. openaccesspub.org [openaccesspub.org]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. researchgate.net [researchgate.net]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. pubs.aip.org [pubs.aip.org]